molecular formula C18H21N5O3 B4732804 ethyl 4-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}amino)benzoate

ethyl 4-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}amino)benzoate

Cat. No.: B4732804
M. Wt: 355.4 g/mol
InChI Key: VMZMGKBUUPZATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}amino)benzoate is a chemical compound that belongs to the class of benzamides. It is also known as EPPB and has been widely used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of EPPB involves its ability to bind to the catalytic domain of PARP and inhibit its activity. This leads to the accumulation of DNA damage and the activation of cell death pathways such as apoptosis and necrosis. EPPB also modulates the activity of HDACs and PDEs, which can affect gene expression and cellular signaling pathways.
Biochemical and Physiological Effects:
EPPB has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It can induce DNA damage and cell death in cancer cells, reduce inflammation in animal models of arthritis and colitis, and improve cognitive function in animal models of Alzheimer's disease. EPPB has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

EPPB has several advantages for lab experiments, including its high potency and selectivity for PARP inhibition, its ability to cross the blood-brain barrier, and its low toxicity in animal models. However, EPPB also has some limitations, such as its poor solubility in aqueous solutions and its potential off-target effects on other enzymes.

Future Directions

There are several future directions for research on EPPB, including the development of more potent and selective PARP inhibitors, the investigation of its potential therapeutic effects in human diseases, and the exploration of its mechanisms of action on other enzymes and cellular pathways. EPPB may also have applications in fields such as synthetic biology and chemical biology, where it can be used as a tool to study cellular processes and develop new therapies.

Scientific Research Applications

EPPB has been studied extensively for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of a key enzyme called poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. EPPB has also been found to modulate the activity of other enzymes such as histone deacetylases (HDACs) and phosphodiesterases (PDEs), which play important roles in gene expression and cellular signaling.

Properties

IUPAC Name

ethyl 4-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-2-26-16(24)14-4-6-15(7-5-14)21-18(25)23-12-10-22(11-13-23)17-19-8-3-9-20-17/h3-9H,2,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZMGKBUUPZATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.